molecular formula C21H13FN2O4S2 B3652458 (5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3652458
M. Wt: 440.5 g/mol
InChI Key: WFVXVJQACVUDBI-ODLFYWEKSA-N
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Description

(5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and various substituents such as a fluorobenzyl and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a nitrophenyl-substituted aldehyde.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furan ring.

    Reduction: Reduction reactions can target the nitro group on the nitrophenyl substituent, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone and furan rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of the thiazolidinone ring is particularly interesting due to its known biological activities.

Medicine

In medicinal chemistry, (5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are used in various chemical syntheses.

    Fluorobenzyl Compounds: Fluorobenzyl derivatives are often used in pharmaceuticals for their enhanced metabolic stability.

Uniqueness

What sets (5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4S2/c22-15-6-4-13(5-7-15)12-23-20(25)19(30-21(23)29)11-17-8-9-18(28-17)14-2-1-3-16(10-14)24(26)27/h1-11H,12H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVXVJQACVUDBI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-fluorobenzyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

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